[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
(2,4-Dimethoxyphenyl)methylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a methyl group, which is further connected to a 2-methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylpropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2,4-dimethoxybenzaldehyde is reduced to form the corresponding amine. This reaction is usually carried out under mild conditions using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethoxyphenyl)methylamine may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s psychoactive properties make it a subject of interest in neurochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may bind to receptors or inhibit the reuptake of these neurotransmitters, leading to altered neuronal activity and psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the 2,4-dimethoxyphenyl group but differs in the attached amine group.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has an isocyanate functional group instead of an amine.
4-Methyl-2,5-dimethoxyamphetamine: A psychoactive compound with a similar methoxyphenyl structure but different substituents.
Uniqueness
(2,4-Dimethoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYSGREOWWVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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